molecular formula C14H16N2O2S B2500072 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- CAS No. 24044-48-2

2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]-

Cat. No.: B2500072
CAS No.: 24044-48-2
M. Wt: 276.36 g/mol
InChI Key: KDTOSYKCRNPHIP-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazolidinedione family, which is known for its diverse biological activities, including antimicrobial, antioxidant, and hypoglycemic properties .

Mechanism of Action

Target of Action

The primary target of 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- is the Peroxisome Proliferator-Activated Receptors (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

The compound acts as an activator of PPAR . By binding to these receptors, it influences the transcription of various genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation . This interaction leads to changes in cellular functions, contributing to its antidiabetic and anti-inflammatory effects .

Biochemical Pathways

The activation of PPAR by 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- affects several biochemical pathways. It enhances insulin sensitivity, reduces glucose production in the liver, increases glucose uptake in muscle and adipose tissue, and improves lipid metabolism . These changes in metabolic pathways contribute to the compound’s antidiabetic effects .

Pharmacokinetics

Like other thiazolidinediones, it is expected to be well-absorbed after oral administration, metabolized primarily in the liver, and excreted in the bile and urine . These properties can influence the compound’s bioavailability and therapeutic efficacy.

Result of Action

The activation of PPAR by 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- results in improved insulin sensitivity, reduced blood glucose levels, and improved lipid profiles . These molecular and cellular effects contribute to its therapeutic benefits in the management of type 2 diabetes .

Action Environment

Environmental factors such as diet, physical activity, and co-existing medical conditions can influence the action, efficacy, and stability of 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]-. For instance, a diet high in fat can reduce its efficacy, while regular physical activity can enhance its antidiabetic effects . Additionally, liver or kidney disease can affect the metabolism and excretion of the compound, potentially altering its therapeutic effects .

Preparation Methods

The synthesis of 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2,4-thiazolidinedione with 4-(diethylamino)benzaldehyde in the presence of a base such as piperidine or pyridine . The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Comparison with Similar Compounds

2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- can be compared with other thiazolidinedione derivatives such as:

The uniqueness of 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- lies in its dual activity as both an antimicrobial and hypoglycemic agent, making it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

24044-48-2

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

5-[[4-(diethylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H16N2O2S/c1-3-16(4-2)11-7-5-10(6-8-11)9-12-13(17)15-14(18)19-12/h5-9H,3-4H2,1-2H3,(H,15,17,18)

InChI Key

KDTOSYKCRNPHIP-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

solubility

not available

Origin of Product

United States

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